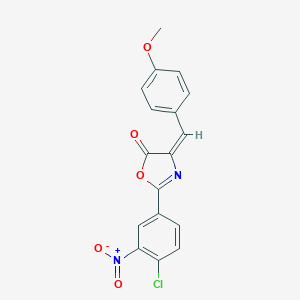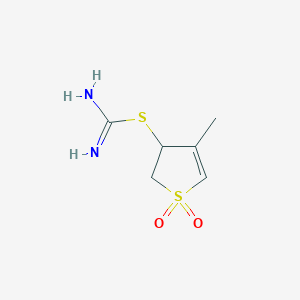
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Moreover, it has been reported to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been reported to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. It has also been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit the activity of certain enzymes and proteins, and its effectiveness in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. These include further studies to determine its safety and efficacy, the development of new methods for its synthesis, and the exploration of its potential applications in various fields of scientific research. Moreover, it is important to investigate the potential side effects of this compound and to determine its optimal dosage for different applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy and to explore its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the reaction of 4-chloro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with 2-amino-2-methyl-1-propanol to obtain the desired compound.
Aplicaciones Científicas De Investigación
2-{4-chloro-3-nitrophenyl}-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Moreover, it has been found to be effective in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Fórmula molecular |
C17H11ClN2O5 |
|---|---|
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
(4E)-2-(4-chloro-3-nitrophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11ClN2O5/c1-24-12-5-2-10(3-6-12)8-14-17(21)25-16(19-14)11-4-7-13(18)15(9-11)20(22)23/h2-9H,1H3/b14-8+ |
Clave InChI |
QHMCFFBBTGJOFP-RIYZIHGNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![methyl N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-4-methylbenzenecarboximidoate](/img/structure/B273869.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B273889.png)
![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![Spiro(1,3-dioxolane-2,11'-pentacyclo[5.4.0.0~2,6~.0~3,10~.0~5,9~]undecane)-8'-ol](/img/structure/B273892.png)
